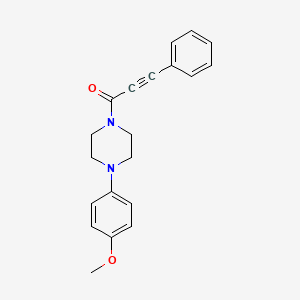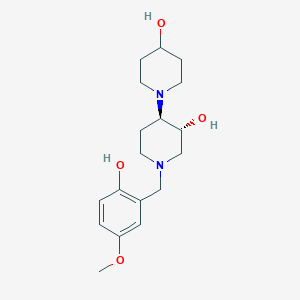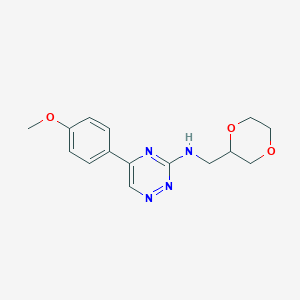
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine, also known as MPPP, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPPP is a piperazine derivative that has been shown to have a number of unique properties that make it an interesting molecule for further study. In
Mécanisme D'action
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a number of effects on the body. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of biochemical and physiological effects on the body. As a dopamine transporter inhibitor, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine can increase the concentration of dopamine in the synaptic cleft, which can lead to increased feelings of pleasure and reward. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of unique properties that make it an interesting molecule for further study. However, one limitation of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it can be difficult to work with due to its potential toxicity.
Orientations Futures
There are a number of future directions for research on 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine. One area of research that could be explored is the potential use of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in the treatment of Parkinson's disease. Additionally, further research could be conducted on the potential therapeutic effects of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine on depression and anxiety. Finally, more research could be done to explore the potential toxicity of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with propiolic acid in the presence of a catalyst and a solvent. This reaction results in the formation of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in good yields. The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been studied extensively for its potential use in a number of scientific fields. One area of research where 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has shown promise is in the field of neuroscience. 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could make it useful in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYXCMOEWLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)

![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)

![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)